molecular formula C18H17N3O3S B2692141 4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034328-34-0

4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2692141
CAS No.: 2034328-34-0
M. Wt: 355.41
InChI Key: SNRPHNJJMIOXBX-UHFFFAOYSA-N
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Description

4-{[1-(Naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound of interest in medicinal chemistry and chemical biology research. Its molecular architecture incorporates a pyrimidine heterocycle, a scaffold frequently identified as a key pharmacophore in kinase inhibitor design . Kinase inhibitors are a major focus of therapeutic development for conditions such as cancer . The structure is extended by a pyrrolidine linker bearing a naphthalene sulfonyl group. The naphthalene moiety is a feature found in compounds that can modulate protein-protein interactions and enzyme activity . This specific combination of a pyrimidine "head group" with a sulfonamide-linked "tail" is characteristic of molecules designed to probe adenosine triphosphate (ATP)-binding sites and allosteric pockets on target proteins. Researchers may investigate this compound as a potential scaffold for developing inhibitors of specific kinase targets or as a chemical tool to study related cellular signaling pathways. Its value lies in its utility for structure-activity relationship (SAR) studies, biochemical assay development, and target validation efforts.

Properties

IUPAC Name

4-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-25(23,17-7-3-5-14-4-1-2-6-16(14)17)21-11-9-15(12-21)24-18-8-10-19-13-20-18/h1-8,10,13,15H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRPHNJJMIOXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. One common method involves the following steps:

    Preparation of Pyrrolidine Precursor: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

    Sulfonylation: The naphthalene-1-sulfonyl group is introduced via sulfonylation of the pyrrolidine precursor using naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyrimidine: The final step involves coupling the sulfonylated pyrrolidine with a pyrimidine derivative under conditions that facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The naphthalene-1-sulfonyl group and pyrrolidin-3-yloxy moiety play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound 1-(piperidin-4-yl)-3-(pyridin-4-ylmethyl) (CAS 2771006-58-5) serves as a relevant comparator due to shared motifs such as a pyrimidine core and sulfonamide/naphthalene substituents . Below is a detailed structural and functional comparison:

Property 4-{[1-(Naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine 1-(Piperidin-4-yl)-3-(pyridin-4-ylmethyl) (CAS 2771006-58-5)
Core Structure Pyrimidine with pyrrolidine-ether linkage Pyrimidine with piperidine-pyrrolidin-3-ylamino linkage
Substituents Naphthalene-1-sulfonyl group Trifluoroethane sulfonamide + pyridin-4-ylmethyl group
Molecular Weight ~375.4 g/mol (estimated) 558.58 g/mol
Hydrogen Bond Acceptors 5 (pyrimidine N, sulfonyl O, ether O) 9 (pyrimidine N, sulfonamide O, pyridine N, etc.)
Lipophilicity (LogP) Predicted higher (naphthalene sulfonyl) Lower (polar trifluoro and pyridyl groups)

Key Observations :

  • The piperidine-based analogue (CAS 2771006-58-5) incorporates a trifluoroethyl sulfonamide group, which enhances metabolic stability compared to the naphthalene-sulfonyl group in the target compound .
Pharmacological and Biochemical Data

Limited direct studies on this compound are available. However, analogues like CAS 2771006-58-5 demonstrate ≥98% purity (HPLC) and have been investigated for kinase inhibition, particularly against CDK and JAK families . By contrast, the naphthalene-sulfonyl group in the target compound may favor interactions with ATP-binding pockets in kinases, though this requires experimental validation.

Biological Activity

4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound notable for its structural features, including a pyrimidine ring substituted with a naphthalene-1-sulfonyl group and a pyrrolidin-3-yloxy moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The compound can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Synthetic Routes

The synthesis typically involves several steps:

  • Preparation of Pyrrolidine Precursor : Synthesized through cyclization of appropriate amines and aldehydes.
  • Sulfonylation : Introduction of the naphthalene-1-sulfonyl group via sulfonylation using naphthalene-1-sulfonyl chloride.
  • Coupling with Pyrimidine : Final coupling to form the desired ether linkage under suitable conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, modulating enzyme function. The unique structural components enhance binding affinity and specificity, which is critical for its potential therapeutic applications.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
  • Anticancer Properties : Shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
  • Enzymatic Inhibition : Acts as a biochemical probe or inhibitor in enzymatic studies, particularly affecting pathways relevant to cancer and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyCompoundBiological ActivityFindings
This compoundAnticancerInhibits proliferation in MCF-7 and MDA-MB-231 cell lines
Analog CompoundsAnti-inflammatorySignificant reduction in inflammatory markers in vitro
Similar Sulfonamide DerivativesEnzymatic InhibitionEffective against specific kinases involved in cancer

Comparative Analysis

When compared to structurally similar compounds, this compound shows distinct advantages:

Compound TypeStructural FeatureBiological Activity
Benzene DerivativeLacks pyrimidine ringGenerally lower binding affinity
Quinoline DerivativeDifferent electronic propertiesVariable activity depending on substitutions

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